![molecular formula C14H23N3O B2535570 3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane CAS No. 2241142-41-4](/img/structure/B2535570.png)

3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

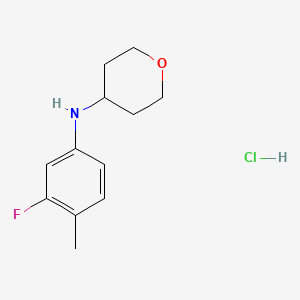

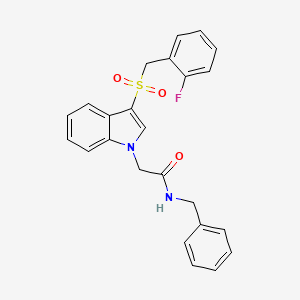

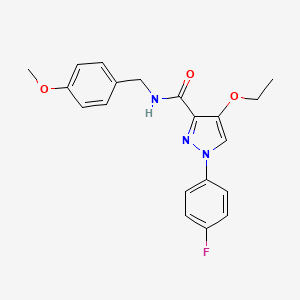

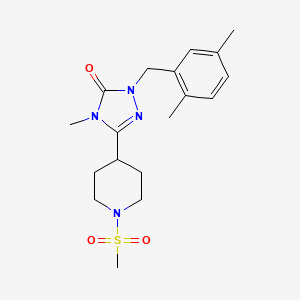

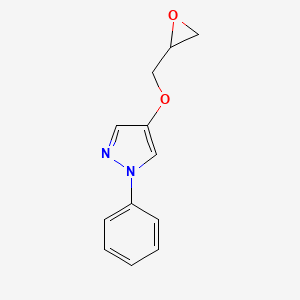

The compound “3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle consisting of two nitrogen atoms and three carbon atoms in a five-membered ring. The “tert-butyl” group is a common alkyl substituent in organic chemistry, known for its bulky nature. The “7-oxa-2-azaspiro[3.5]nonane” part suggests the presence of a spirocyclic structure, which is a compound with two rings sharing a single atom .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would feature a spirocyclic structure (a bicyclic compound with the two rings sharing one atom), a pyrazole ring, and a tert-butyl substituent .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the spirocyclic structure. Pyrazoles can participate in various reactions, particularly at the nitrogen atoms. The spirocyclic structure could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .Scientific Research Applications

Synthetic Methodologies

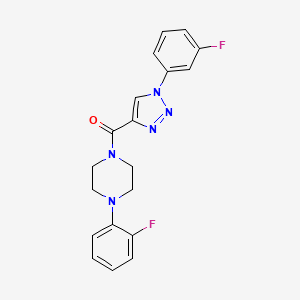

Spirocyclic compounds, including oxaziridines and azaspiro[4.5]decanes, are of significant interest due to their potential in synthetic organic chemistry. For example, the One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones demonstrates the utility of Mn(III)-based oxidation for synthesizing spirocyclic compounds. This method offers a straightforward approach to generating complex structures with good yields, highlighting the synthetic versatility of spirocyclic frameworks (Huynh et al., 2017). Additionally, Synthetic Approaches to Spiroaminals review discusses various strategies for the synthesis of spiroaminals, including oxaspiro and azaspiro compounds, underscoring their importance in accessing novel chemical spaces and biological activities (Sinibaldi & Canet, 2008).

Biological Applications

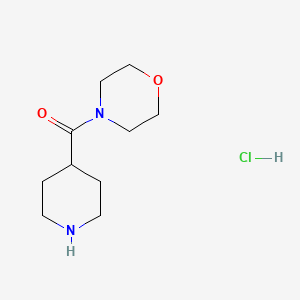

The exploration of spirocyclic compounds extends into pharmacology, where their structural complexity offers a rich ground for discovering new therapeutic agents. For instance, N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These studies reveal that the incorporation of aromatic groups into the spirocyclic framework can lead to compounds with significant anticonvulsant activity, offering insights into the design of new antiepileptic drugs (Obniska et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1-tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-13(2,3)17-9-11(8-16-17)12-14(10-15-12)4-6-18-7-5-14/h8-9,12,15H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNILQYCUMMNHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C2C3(CCOCC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)

![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)

![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)